
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a calcium salt of a hexanoic acid derivative. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly soluble in water. It is often used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate typically involves the reaction of calcium hydroxide with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. The reaction is carried out in an aqueous medium at controlled temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where calcium hydroxide and (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and drying processes to obtain the final hydrated product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
The major products formed from these reactions include various derivatives of hexanoic acid, such as ketones, aldehydes, alcohols, and halides.
Applications De Recherche Scientifique
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in cellular processes and as a potential supplement for calcium.
Medicine: Investigated for its potential therapeutic effects in bone health and calcium metabolism.
Industry: Utilized in the production of biodegradable polymers and as an additive in food products.
Mécanisme D'action
The mechanism by which Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate exerts its effects involves its interaction with calcium channels and transporters in biological systems. It aids in the regulation of calcium levels within cells, influencing various metabolic pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison
Compared to similar compounds, Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a higher solubility in water due to its multiple hydroxyl groups. This makes it more effective in applications requiring rapid dissolution and bioavailability. Additionally, its unique structure allows for specific interactions in biological systems that are not observed with other calcium salts.
Propriétés
Formule moléculaire |
C12H24CaO15 |
|---|---|
Poids moléculaire |
448.39 g/mol |
Nom IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
Clé InChI |
XLNFVCRGJZBQGX-XRDLMGPZSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




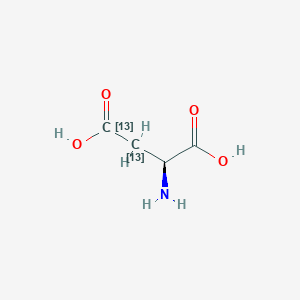
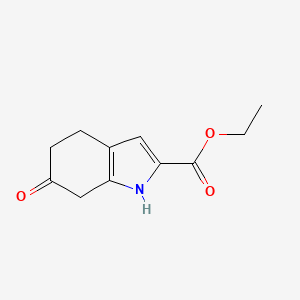
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
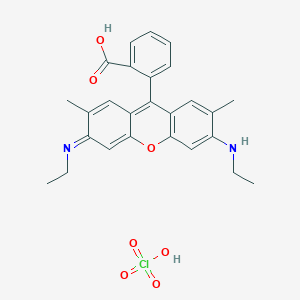
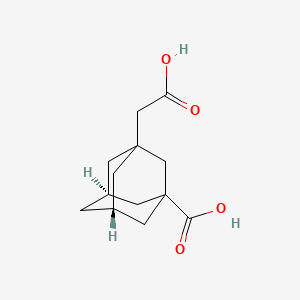
![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)
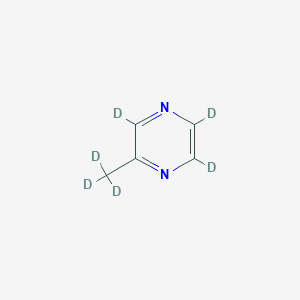
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)




